molecular formula C9H9Cl2NO3S B1386221 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 90650-30-9

2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No. B1386221
CAS RN: 90650-30-9
M. Wt: 282.14 g/mol
InChI Key: CXWJULIUIKXPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the formula C9H9Cl2NO3S . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves adding dimethylamine hydrochloride to a stirred solution of 4-chloro-3-(chlorosulfonyl)benzoyl chloride in chlorobenzene . The reaction mixture is heated to reflux for 2 hours or until complete consumption of the starting material is observed by LCMS . The reaction mixture is then concentrated to dryness and the residue is taken up in diethyl ether . The precipitate is filtered and washed with diethyl ether to afford the title compound .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride” consists of a benzene ring substituted with a chloro group, a dimethylcarbamoyl group, and a sulfonyl chloride group .

Safety and Hazards

“2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride” is classified as a dangerous substance. It has hazard statements H301, H311, H314, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It is recommended to handle this compound under inert gas and to avoid contact with air and water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

2-chloro-5-(dimethylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3S/c1-12(2)9(13)6-3-4-7(10)8(5-6)16(11,14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWJULIUIKXPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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